molecular formula C10H9IO B1451959 6-iodo-3,4-dihydronaphthalen-1(2H)-one CAS No. 340825-13-0

6-iodo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1451959
CAS RN: 340825-13-0
M. Wt: 272.08 g/mol
InChI Key: TUMAMZXVZVEYLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-iodo-3,4-dihydronaphthalen-1(2H)-one consists of a naphthalene ring system with an iodine substituent at position 6. The compound’s 2D and 3D structures can be visualized using appropriate software tools .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidative hydroxylation catalyzed by P450 enzymes .

Scientific Research Applications

Synthesis and Chemical Transformations

  • One-Pot Synthesis : A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, including 6-iodo-3,4-dihydronaphthalen-1(2H)-one derivatives, is reported. This method is characterized by its simplicity, mild conditions, and good yields (65–87%) (Liu et al., 2012).
  • Aminocarbonylation Process : A high-yielding synthesis method for 1-carboxamido-3,4-dihydronaphthalenes via palladium-catalyzed aminocarbonylation has been developed, demonstrating the compound's utility in organic synthesis (Farkas et al., 2013).

Biological and Pharmaceutical Research

  • Antitumor Activities : 3,4-Dihydronaphthalen-1(2H)-one derivatives exhibit significant antitumor activities against various human neoplastic cell lines, suggesting their potential in cancer research (Wang et al., 2017).
  • Bcl-2 Protein Inhibition : Some derivatives of 3,4-dihydronaphthalen-1(2H)-one have shown inhibitory activities against the Bcl-2 protein, indicating their relevance in cancer therapy research (Wang et al., 2017).

Novel Compounds and Materials

  • Spiro-Butyrolactone Derivatives : Research has led to the isolation of novel compounds like 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone, demonstrating the chemical diversity and potential for new material synthesis (Sang et al., 2017).

Advanced Catalytic Processes

  • Palladium-Catalyzed Cyclocarbonylation : The compound has been used in palladium-catalyzed cyclocarbonylation-decarboxylation processes, highlighting its role in facilitating complex organic reactions (Zheng & Alper, 2009).

NMR Spectroscopy Studies

  • NMR Analysis : 1H and 13C NMR studies have been conducted on substituted dihydronaphthalenes to understand their chemical structure and properties better (Alam et al., 1995).

Future Directions

For more detailed information, you can refer to the MilliporeSigma product page and the PubChem entry .

properties

IUPAC Name

6-iodo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMAMZXVZVEYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670465
Record name 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-3,4-dihydronaphthalen-1(2H)-one

CAS RN

340825-13-0
Record name 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)-acetamide 2.5 grams (12.3 mmole) in 20 mL 20% sulfuric acid was heated at 90° for 45 minutes. The solution was allowed to cool to room temperature whereupon 6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate (not shown) precipitated as a solid mass. To this solid was added 20 mL water and 20 mL glacial acetic acid. The resulting solution was stirred in an ice bath and a solution of 1.72 grams (25 mmoles) sodium nitrite in 15 mL water was added dropwise over 0.5 hour. The reaction mixture was slowly poured into a well stirred solution of 8 grams (48 mmoles) potassium iodide in 80 mL water. The mixture was extracted with 200 mL ethyl ether, and the organic phase was washed with water, then saturated sodium hydrogen sulfite, then with saturated sodium chloride. The organic phase was dried (magnesium sulfate) and concentrated under reduced pressure. The residue was subjected to low pressure column chromatography over silica gel 230-400 mesh eluting with 5% ethyl acetate in hexane. 6-Iodo-3,4-dihydro-2H-naphthalen-1-one was obtained as a white solid, 3.12 grams (94%), m.p. 77-78°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1.92 g (11.9 mmol) 6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate was added 20 mL water and 20 mL glacial acetic acid. The resulting solution was stirred in an ice bath and a solution of 1.72 grams (25 mmoles) sodium nitrite in 15 mL water was added dropwise over 0.5 hour. The reaction mixture was slowly poured into a well stirred solution of 8 grams (48 mmoles) potassium iodide in 80 mL water. The mixture was extracted with diethyl ether, and the organic phase was washed with water, saturated aqueous sodium hydrogen sulfite, and saturated aqueous sodium chloride. The organic phase was dried (magnesium sulfate) and concentrated under reduced pressure. The residue was subjected to low pressure column chromatography over silica gel 230-400 mesh eluting with 5% ethyl acetate in hexane. 6-Iodo-3,4-dihydro-2H-naphthalen-1-one was obtained as a white solid, 3.12 grams (94%), m.p. 77-78°.
Name
6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred clear solution of 6-amino-3,4-dihydronaphthalen-1(2H)-one (15 g, 93 mmol) in acetic acid (150 mL) and water (150 mL) was added sulfuric acid (5.5 mL, 101 mmol) dropwise at 0° C. A solution of sodium nitrite (12.90 g, 187 mmol) in water (100 mL) was then added dropwise over 40 min at the same temperature. The mixture was stirred at 0° C. for 10 min before being added to a stirred solution of sodium iodide (55.8 g, 372 mmol) in water (600 mL) slowly over 2 h at 0° C. The resulting brown suspension was stirred at 0° C. for 30 min and at room temperature for 1 h. The mixture was extracted with ethyl acetate (400 mL, 2×100 mL). The combined ethyl acetate extracts were washed with water (60 mL), saturated aqueous Na2S2O3 solution until the brown color disappeared, and saturated aqueous K3PO4 (60 mL) solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Flash chromatography purification (330 g silica gel column, gradient elution from 5 to 15% ethyl acetate in hexanes) afforded 6-iodo-3,4-dihydronaphthalen-1(2H)-one (17.3 g, 63.6 mmol) as a solid. LC/MS M+1=273.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
55.8 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
6-iodo-3,4-dihydronaphthalen-1(2H)-one

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